Dihydrofuran-2,3-dione 3-((2-hydroxyphenyl)hydrazone)
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Overview
Description
3-(2-(2-Hydroxyphenyl)hydrazono)dihydrofuran-2(3H)-one is a chemical compound with the molecular formula C10H10N2O3 and a molecular weight of 206.198 g/mol This compound is characterized by the presence of a dihydrofuran ring fused with a hydrazone moiety and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(2-Hydroxyphenyl)hydrazono)dihydrofuran-2(3H)-one typically involves the condensation of 2-hydroxybenzaldehyde with hydrazine hydrate, followed by cyclization with maleic anhydride. The reaction conditions often include:
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Step 1: Condensation
Reagents: 2-hydroxybenzaldehyde, hydrazine hydrate
Solvent: Ethanol
Temperature: Room temperature
Duration: 2-3 hours
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Step 2: Cyclization
Reagents: Maleic anhydride
Solvent: Acetic acid
Temperature: Reflux
Duration: 4-6 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-(2-Hydroxyphenyl)hydrazono)dihydrofuran-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The hydrazone moiety can be reduced to form hydrazine derivatives.
Substitution: The hydroxy group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic medium
Reduction: Sodium borohydride (NaBH4) in ethanol
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH)
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Hydrazine derivatives
Substitution: Alkylated phenyl derivatives
Scientific Research Applications
3-(2-(2-Hydroxyphenyl)hydrazono)dihydrofuran-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antioxidant and enzyme inhibitor.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(2-(2-Hydroxyphenyl)hydrazono)dihydrofuran-2(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, while the hydrazone moiety can participate in redox reactions. These interactions can modulate the activity of enzymes and affect various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-(2-Hydroxyphenyl)hydrazono)butan-2-one
- 3-(2-(2-Hydroxyphenyl)hydrazono)pentan-2-one
- 3-(2-(2-Hydroxyphenyl)hydrazono)hexan-2-one
Uniqueness
3-(2-(2-Hydroxyphenyl)hydrazono)dihydrofuran-2(3H)-one is unique due to its dihydrofuran ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
93803-50-0 |
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Molecular Formula |
C10H10N2O3 |
Molecular Weight |
206.20 g/mol |
IUPAC Name |
(3E)-3-[(2-hydroxyphenyl)hydrazinylidene]oxolan-2-one |
InChI |
InChI=1S/C10H10N2O3/c13-9-4-2-1-3-7(9)11-12-8-5-6-15-10(8)14/h1-4,11,13H,5-6H2/b12-8+ |
InChI Key |
WPYRSYNJUGENCZ-XYOKQWHBSA-N |
Isomeric SMILES |
C\1COC(=O)/C1=N/NC2=CC=CC=C2O |
Canonical SMILES |
C1COC(=O)C1=NNC2=CC=CC=C2O |
Origin of Product |
United States |
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